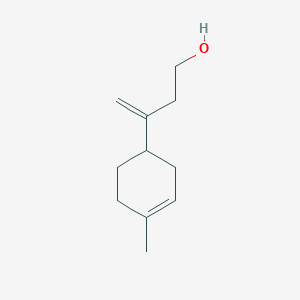
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, also known as MMCP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMCP is a cyclic alcohol with a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has a range of potential applications in scientific research, including its use as a probe for studying enzyme-catalyzed reactions, as a tool for investigating protein-ligand interactions, and as a fluorescent probe for imaging biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been used as a substrate for studying the metabolism of various microorganisms.
Wirkmechanismus
The mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is not fully understood, but it is believed to work by interacting with specific enzymes or proteins in biological systems. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a range of effects on cognitive function and behavior. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol for lab experiments is its unique structure, which makes it a valuable tool for studying various biochemical and physiological processes. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol, including its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol may also have applications in the field of synthetic biology, where it could be used to create new enzymes or proteins with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol and its potential applications in scientific research.
Synthesemethoden
The synthesis method of 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol involves several steps, starting with the reaction of cyclohexanone with methyl vinyl ketone to form 4-Methylcyclohex-3-enone. This intermediate is then reacted with formaldehyde and propanol to produce 4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
15766-66-2 |
|---|---|
Produktname |
4-Methyl-gamma-methylenecyclohex-3-ene-1-propan-1-ol |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-(4-methylcyclohex-3-en-1-yl)but-3-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,11-12H,2,4-8H2,1H3 |
InChI-Schlüssel |
KGQKYMFFMFUSOZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=C)CCO |
Kanonische SMILES |
CC1=CCC(CC1)C(=C)CCO |
Andere CAS-Nummern |
15766-66-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



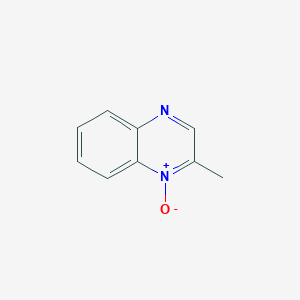

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
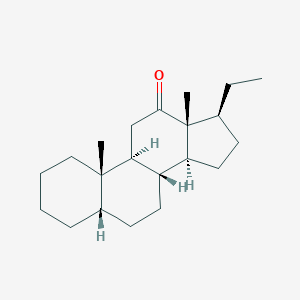
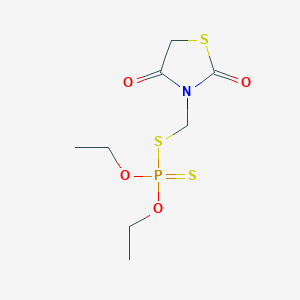
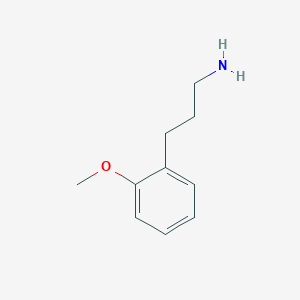
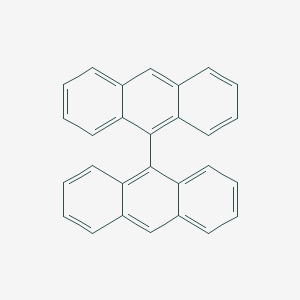
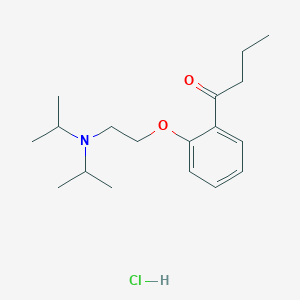
![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
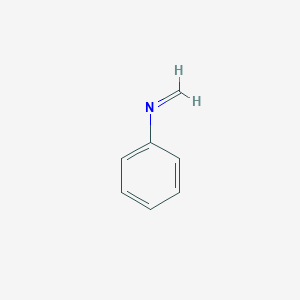
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
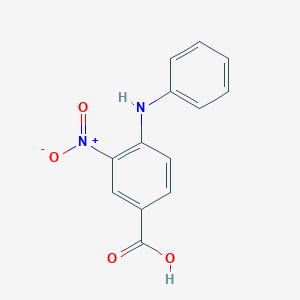
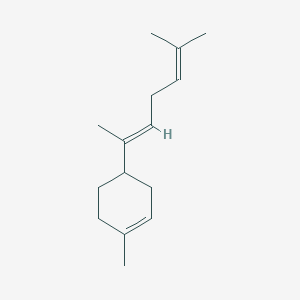
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)